molecular formula C12H14F2N2O2 B1526154 3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one CAS No. 1354950-14-3

3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Cat. No. B1526154
M. Wt: 256.25 g/mol
InChI Key: NQNUYIFAYFLLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one” is a chemical compound . The IUPAC name of this compound is N-[4-(difluoromethoxy)phenyl]hydrazinecarboxamide . It has a molecular weight of 217.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is in powder form . The storage temperature and other specific physical and chemical properties are not mentioned in the available data .

Scientific Research Applications

Synthesis and Structural Analysis One area of application involves the synthesis of complex molecules and the study of their crystal structures. For example, the piperidine ring, a core component of "3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one", exhibits significant flexibility in its conformation, which can influence the properties of the compound. This characteristic was observed in the synthesis of certain derivatives where the piperidine ring adopted different conformations, impacting the molecule's overall stability and reactivity (Mohandas et al., 2014).

Biological Activities Compounds containing the piperidine moiety have been synthesized and evaluated for their biological activities. Studies have shown that these compounds exhibit promising antibacterial, antifungal, and enzyme inhibitory activities. For instance, a series of compounds were synthesized and screened for their activity against a range of enzymes and microbes, revealing moderate to excellent activities. This highlights the potential of "3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one" derivatives in developing new therapeutic agents (Khalid et al., 2016).

Antimicrobial and Antimycobacterial Activity Another significant area of application is in the development of antimicrobial and antimycobacterial agents. Novel triazine analogues incorporating the piperidine structure have demonstrated potential as dual antimicrobial and antimycobacterial agents, indicating the compound's versatility in addressing various infectious diseases (Patel et al., 2012).

Corrosion Inhibition The compound and its derivatives have also found applications in the field of materials science, particularly as corrosion inhibitors for metals. Research has shown that certain amino alkylated indoles, closely related to "3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one", exhibit high inhibition efficiency against mild steel corrosion in acidic environments, demonstrating the compound's potential in protecting industrial materials (Verma et al., 2016).

Chemical Synthesis and Catalysis Furthermore, "3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one" and its derivatives are valuable in chemical synthesis and catalysis. For example, they have been used in the synthesis of spiro-fused piperidines, showcasing the compound's utility in creating complex molecular structures through multi-component reactions (Lohar et al., 2016).

properties

IUPAC Name

3-amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-9-5-3-8(4-6-9)16-7-1-2-10(15)11(16)17/h3-6,10,12H,1-2,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNUYIFAYFLLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.